N-(4-Chloro-1-naphthyl)anthranilic acid
Description
Properties
CAS No. |
51671-14-8 |
|---|---|
Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
2-[(4-chloronaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C17H12ClNO2/c18-14-9-10-16(12-6-2-1-5-11(12)14)19-15-8-4-3-7-13(15)17(20)21/h1-10,19H,(H,20,21) |
InChI Key |
LWMDDUPXLAODSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Anthranilic Acid Derivatives
Key Comparative Insights
Structural Determinants of Activity
- For example, in CaCC blockers, the position of the -NO₂ group (para vs. meta) significantly impacts potency .
- Electron-Withdrawing Groups : Halogens (e.g., Cl in MCFA) enhance metabolic stability and receptor binding in NSAIDs, while trifluoromethyl groups (FFA) increase lipophilicity and cyclooxygenase affinity .
Physicochemical Properties
- While specific data for this compound are unavailable, analogs like 5-chloro-anthranilic acid (melting point: 254°C) suggest that halogenation increases thermal stability . The naphthyl group likely raises molar mass and reduces aqueous solubility compared to phenyl-substituted derivatives.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(4-Chloro-1-naphthyl)anthranilic acid and its derivatives?
- Methodological Answer : Two dominant approaches are:
- Iron-catalyzed ortho amination : Utilize aromatic carboxamides with N-chloroamines and an iron/diphosphine catalyst system. Ligand choice (e.g., diphosphines) critically influences yield and selectivity .
- Copper-catalyzed cross-coupling : React 2-chlorobenzoic acids with aniline derivatives. This method avoids acid protection and achieves high regioselectivity (up to 99% yield) even with sterically hindered substrates .
- Key Considerations : Monitor reaction progress via HPLC or TLC to optimize catalyst loading and reaction time.
Q. How is the molecular structure of this compound derivatives characterized?
- Methodological Answer : Use multi-technique validation:
- X-ray crystallography for solid-state conformation (e.g., trans-anti vs. trans-syn dimeric structures) .
- Spectroscopy : ¹H/¹³C-NMR for substituent positioning, IR for functional group identification (e.g., carboxylic acid stretch at ~1700 cm⁻¹) .
- Computational modeling : Compare HF/B3LYP-optimized geometries (6-31G(d) basis set) with experimental data to validate bond lengths and angles .
Q. What biological activities have been reported for anthranilic acid derivatives?
- Methodological Answer : Screen derivatives for:
- Anti-inflammatory effects : Use rodent models (e.g., rheumatoid arthritis) to assess dose-dependent responses to analogs like N-(3',4'-dimethoxycinnamoyl)anthranilic acid .
- Enzyme inhibition : Test TRPM2/PLA2 inhibition via patch-clamp assays or fluorescence-based enzymatic activity measurements .
- Validation : Cross-reference in vitro results with in vivo pharmacokinetic studies to confirm bioavailability and metabolite stability.
Advanced Research Questions
Q. How can reaction conditions be optimized in Fischer indolisation of anthranilic acid derivatives?
- Methodological Answer :
- Solvent selection : Boiling acetic acid (neat) maximizes yields (e.g., 70–90% for 2-(indol-2-carboxamido)benzoic acids) by minimizing hydrolysis side reactions .
- Catalyst screening : Compare Bi(NO₃)₃·5H₂O (accelerates cyclization) vs. HCl (promotes hydrolysis). Use LC-MS to track intermediate formation .
Q. What strategies address regioselectivity challenges in copper-catalyzed amination?
- Methodological Answer :
- Electronic tuning : Electron-deficient aryl chlorides favor para-amination, while steric hindrance (e.g., 2,6-dimethylaniline) directs coupling to meta positions .
- Ligand effects : Bulky diphosphines enhance selectivity for ortho vs. meta/para products. Conduct DFT calculations to predict steric/electronic influences .
Q. How to resolve contradictions in pharmacological data of anthranilic acid derivatives?
- Methodological Answer :
- Dose-response reevaluation : For anti-inflammatory studies, ensure linearity in dose-dependent effects (e.g., 3,4-DAA efficacy at 10–50 mg/kg in rats vs. toxicity thresholds) .
- Model specificity : Replicate assays across cell lines (e.g., HEK293 for TRPM2 vs. RAW264.7 for PLA2) to isolate target-specific activity .
Q. What computational methods predict the biological activity of new derivatives?
- Methodological Answer :
- QSAR modeling : Train models using descriptors like LogP, H-bond donors, and dipole moments from B3LYP/6-31G(d) calculations .
- Docking simulations : Use AutoDock Vina to screen derivatives against crystal structures of TRPM2 (PDB: 6NR7) or COX-2 (PDB: 5KIR) .
Q. How to design experiments to study structure-activity relationships (SAR) in anthranilic acids?
- Methodological Answer :
- Systematic substitution : Synthesize derivatives with halogen (Cl, Br), methoxy, or trifluoromethyl groups at positions 4 and 1. Characterize via XRD/NMR to correlate substituent effects with bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical motifs (e.g., carboxylic acid + chloro-naphthyl group) for anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
